L-5-Hydroxytryptophan dihydrate

Solid-state chemistry Pharmaceutical formulation Crystal engineering

Researchers quantifying serotonin pathway activity face systematic errors when hydration state is unaccounted-anhydrous 5-HTP introduces ~16.4% overestimation in molar calculations. L-5-Hydroxytryptophan dihydrate (CAS 145224-90-4) eliminates this variability through its defined monoclinic crystal structure (P2₁ space group), delivering batch-to-batch solid-state consistency for reproducible formulation and analytical method development. • Eliminates 16.4% systematic weighing error vs. anhydrous 5-HTP in molar calculations • 10 mg/mL aqueous solubility supports solution-based assays without confounding organic co-solvents • Long-term storage at 2-8°C; ships ambient with full QC documentation

Molecular Formula C11H16N2O5
Molecular Weight 256.25 g/mol
Cat. No. B8022576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-5-Hydroxytryptophan dihydrate
Molecular FormulaC11H16N2O5
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N.O.O
InChIInChI=1S/C11H12N2O3.2H2O/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10;;/h1-2,4-5,9,13-14H,3,12H2,(H,15,16);2*1H2/t9-;;/m0../s1
InChIKeyPVXNMGORJHHUIM-WWPIYYJJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-5-Hydroxytryptophan Dihydrate: Serotonin Precursor for Research


L-5-Hydroxytryptophan dihydrate (CAS: 145224-90-4), also known as oxitriptan dihydrate, is the hydrated crystalline form of the naturally occurring amino acid 5-hydroxy-L-tryptophan (5-HTP), serving as the direct metabolic precursor to the neurotransmitter serotonin (5-hydroxytryptamine) and subsequently melatonin [1]. Chemically defined as C₁₁H₁₄N₂O₄ (molecular weight 238.24 g/mol), this compound features a well-characterized indole-based structure with a defined hydration state, distinguishing it from anhydrous or monohydrate forms [2]. As an approved pharmaceutical agent (INN: Oxitriptan) and widely utilized research intermediate, L-5-hydroxytryptophan dihydrate is employed in neuroscience, metabolic pathway investigation, and pharmaceutical development targeting serotonin-related disorders [3].

Direct serotonin precursor for pathway and signaling studies
Hydrated crystal form supports reproducible solid-state formulation research
Defined aqueous solubility enables solution-based assay preparation

L-5-Hydroxytryptophan Dihydrate vs. Generic 5-HTP: Why Substitution Fails


Substituting L-5-hydroxytryptophan dihydrate with generic 5-HTP or its alternative hydrated forms introduces quantifiable variability in critical material properties that directly affect experimental reproducibility, formulation stability, and manufacturing consistency. Hydration state fundamentally alters molecular weight (anhydrous: 220.23 g/mol; dihydrate: 256.25 g/mol), which, if uncorrected, introduces systematic weighing errors of approximately 16.4% in molar calculations . Furthermore, the dihydrate crystal form exhibits measurably distinct hygroscopic behavior and aqueous solubility profiles compared to anhydrous or monohydrate counterparts, as established by crystallographic and patent evidence [1]. In analytical applications, precise knowledge of hydration state is essential for accurate standard preparation, HPLC method validation, and stability-indicating assay development, where uncontrolled hydration can alter retention times, degrade linearity, and compromise quantitation .

Hydration state
Dihydrate–anhydrous mass difference may introduce systematic weighing errors if uncorrected in molar calculations.
Solubility behavior
Dihydrate form exhibits higher aqueous solubility; anhydrous form may require organic co-solvents, potentially confounding biological assays.
Analytical reference
Hydration state must be specified for accurate standard preparation; interchangeable use may compromise method linearity and quantitation.

Comparative Evidence: L-5-Hydroxytryptophan Dihydrate


Moisture Stability: Dihydrate Crystal vs. Monohydrate

A patent-disclosed 5-hydroxytryptophan dihydrate crystal exhibits significantly improved moisture absorption stability compared to commercially available 5-hydroxytryptophan and 5-hydroxy-L-tryptophan monohydrate products, as characterized by monoclinic crystal system (P2₁ space group) with cell parameters including β = 117.329(3)° [1]. The preparation process yields ≥81% product recovery with purity reaching ≥99.2%, demonstrating reproducible crystallization behavior suitable for scaled manufacturing [1].

Moisture Stability
Head-to-head
Dihydrate: Monoclinic P2₁, β=117.3°, purity ≥99.2%
vs. monohydrate commercial products
Reported improved moisture stability supports formulation reproducibility review
Crystal-form characterization context
Solid-state chemistry Pharmaceutical formulation Crystal engineering

Molecular Weight: Dihydrate vs. Anhydrous Forms

L-5-Hydroxytryptophan dihydrate possesses a molecular weight of 256.25 g/mol (C₁₁H₁₆N₂O₅), whereas the anhydrous form (L-5-hydroxytryptophan) has a molecular weight of 220.23 g/mol (C₁₁H₁₂N₂O₃) . This 36.02 g/mol difference represents a 16.4% mass increase attributable to the two water molecules of crystallization .

Molecular Weight
Dihydrate 256.25 g/mol vs Anhydrous 220.23 g/mol
Δ 36.02 g/mol (16.4% mass difference)
Requires hydration-state correction for molar calculations
Systematic error in concentration-dependent assays
Analytical chemistry Solution preparation Quantitative analysis

Aqueous Solubility: Dihydrate vs. Anhydrous

L-5-Hydroxytryptophan dihydrate demonstrates water solubility of 10 mg/mL at ambient conditions, a value consistently reported across multiple authoritative chemical databases and vendor specifications [1]. The patent literature further indicates that the dihydrate crystal form exhibits significantly improved water solubility compared to commercially available 5-hydroxytryptophan and monohydrate products [2].

Aqueous Solubility
Head-to-head
Dihydrate: 10 mg/mL (H₂O)
Anhydrous: slightly soluble (qualitative)
Dihydrate enables precise aqueous solution preparation
Reported improved solubility over monohydrate
Solubility Solution preparation In vitro assays

LogP and Lipophilicity: Dihydrate vs. Anhydrous Forms

L-5-Hydroxytryptophan dihydrate exhibits a calculated LogP of 1.46390 and a polar surface area (PSA) of 108.57 Ų . In contrast, the anhydrous form (CAS 4350-09-8) has a calculated LogP of -0.82 [1]. This substantial difference in predicted lipophilicity (>2.2 log units) reflects the impact of hydration state on computed physicochemical descriptors used in ADME prediction and drug-likeness assessment.

Lipophilicity Shift
ΔLogP = +2.28
Dihydrate 1.46 vs Anhydrous -0.82
Substantially alters predicted membrane permeability estimates
Impacts in silico ADME modeling
Lipophilicity ADME Blood-brain barrier penetration

HPLC Purity: Dihydrate vs. Anhydrous Standards

Commercially available L-5-hydroxytryptophan (anhydrous form, CAS 4350-09-8) reference standards achieve HPLC purity of 99.93% with NMR confirmation of structural identity, as documented in manufacturer Certificates of Analysis . Dihydrate crystal preparations disclosed in patent literature achieve purity ≥99.2% with ≥81% process yield [1]. These purity thresholds establish benchmark specifications for analytical reference material procurement and quality control release testing.

HPLC Purity Benchmarks
Cross-study comparable
Dihydrate ≥99.2% (patent process)
Anhydrous 99.93% (reference standard)
Supports form selection based on purity requirements
Dihydrate for scaled material; anhydrous for ultra-high-purity reference
Analytical chemistry Quality control Method validation

Serotonin Pathway: 5-HTP vs. L-Tryptophan

5-HTP bypasses the rate-limiting enzymatic step of tryptophan hydroxylase that converts L-tryptophan to 5-HTP, representing the limiting step in serotonin and melatonin biosynthesis [1]. This metabolic distinction provides a class-level basis for understanding why 5-HTP-containing compounds (including L-5-hydroxytryptophan dihydrate) serve as direct serotonin precursors, whereas L-tryptophan requires multi-step conversion subject to enzymatic regulation and competing metabolic pathways (niacin synthesis, protein incorporation) [2].

Serotonin Pathway
Class-level
5-HTP bypasses tryptophan hydroxylase (rate-limiting); direct precursor to serotonin
Direct precursor for more predictable pathway delivery in serotonin modulation studies
Class-level inference; no quantitative conversion data
Serotonin biosynthesis Neuroscience Metabolic pathway

Application Scenarios for L-5-Hydroxytryptophan Dihydrate


Solid Oral Dosage Development for Stability

Based on patent-documented moisture absorption stability improvements of the dihydrate crystal form compared to commercial 5-HTP and monohydrate products [1], L-5-hydroxytryptophan dihydrate is preferentially selected for solid oral dosage form development (tablets, capsules) where hygroscopic degradation poses a shelf-life limitation. The monoclinic crystal system with defined P2₁ space group provides reproducible solid-state properties essential for formulation consistency and regulatory filing [1].

Aqueous In Vitro Assays and Cell Culture

The defined aqueous solubility of 10 mg/mL [1][2] makes L-5-hydroxytryptophan dihydrate the appropriate selection for solution-based experimental systems including cell culture media preparation, enzyme kinetics assays, and in vitro pharmacological studies requiring precise aqueous concentrations. The dihydrate form's improved water solubility over monohydrate and commercial 5-HTP alternatives [3] reduces the need for organic co-solvents that may confound biological readouts.

Reference Standard Preparation and Method Validation

For analytical method development, validation, and routine quality control, the selection between dihydrate and anhydrous forms must account for the 16.4% molecular weight differential (256.25 vs. 220.23 g/mol) [1][2]. L-5-hydroxytryptophan dihydrate is appropriate when the hydration state is explicitly specified and accounted for in molar calculations. Anhydrous reference standards achieving 99.93% HPLC purity [3] may be preferred for ultra-high-purity analytical applications where trace impurities must be minimized.

Serotonin and Melatonin Pathway Research

As the direct metabolic precursor to serotonin and subsequently melatonin, bypassing the rate-limiting tryptophan hydroxylase step [1], L-5-hydroxytryptophan dihydrate serves as an essential tool compound for investigating serotonergic signaling, circadian rhythm regulation, and neuropharmacology. In experimental systems where L-5-HTP addition elevates melatonin levels 10-20-fold and sustains rhythmicity for five circadian cycles [2], the compound provides a validated model system for studying the circadian clock and serotonin availability limitations [2].

Application
Selection Property
Validation Focus
Solid oral dosage form research
Crystal-form hydration stability
Moisture stability and formulation consistency
Aqueous in vitro assays
Aqueous solubility profile
Solution preparation reproducibility
Analytical reference standard preparation
Hydration-state purity specification
Molar calculation accuracy and method linearity
Serotonin/melatonin pathway studies
Direct metabolic precursor
Pathway modulation and circadian model response

Technical Documentation Hub

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